4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H16BClO3 and its molecular weight is 254.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0881022 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to be used for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of useful glycosyl donors and ligands
Biochemical Pathways
It’s known that similar compounds are used as phosphitylation reagents to derivatize lignin samples for 31 p nmr analysis , which suggests that it may play a role in the modification of biochemical pathways involving these substances.
Result of Action
The compound’s use in the formation of useful glycosyl donors and ligands suggests that it may have a role in facilitating certain biochemical reactions .
Action Environment
It’s worth noting that the storage conditions for similar compounds recommend keeping them in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound in the coupling process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it has been observed to modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction. Additionally, this compound may affect cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl groups in proteins and enzymes, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under neutral pH and ambient temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes such as organ toxicity and behavioral changes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. These interactions highlight the compound’s role in modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to its appropriate subcellular compartments, ensuring its proper function within the cell .
Properties
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMRMZJCYVKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705160 | |
Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-54-9 | |
Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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